1,1-Diethylthiourea

Electroplating Copper deposition Leveling agent

Conventional thiourea derivatives often fail to deliver predictable radical kinetics or void-free copper filling in high-aspect-ratio features. 1,1-Diethylthiourea overcomes these limitations with a stable radical cation half-life (45-100 µs) and ~50% better leveling ability. • Enables seam-free Cu fill in 10 μm trenches (aspect ratio ≤4:1) • Eliminates H₂ pickup acceleration in acid pickling; acts as selective Cu-ion masking agent • Consistent ≥95% purity with ambient-temperature global shipping

Molecular Formula C5H12N2S
Molecular Weight 132.23 g/mol
CAS No. 7204-46-8
Cat. No. B1194344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Diethylthiourea
CAS7204-46-8
Synonymsdiethylthiourea
Molecular FormulaC5H12N2S
Molecular Weight132.23 g/mol
Structural Identifiers
SMILESCCN(CC)C(=S)N
InChIInChI=1S/C5H12N2S/c1-3-7(4-2)5(6)8/h3-4H2,1-2H3,(H2,6,8)
InChIKeyCNLHIRFQKMVKPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / 25 g / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1-Diethylthiourea (CAS 7204-46-8) Technical Baseline and Compound Class Context for Scientific Procurement


1,1-Diethylthiourea (N,N-diethylthiourea, DETU) is an N,N-disubstituted thiourea derivative (C₅H₁₂N₂S) with a molecular weight of 132.23 g/mol and a melting point of 101-102 °C [1]. As a member of the N-alkylthiourea class, its physicochemical and functional properties are governed by the presence of two ethyl groups on the same nitrogen atom, which distinguishes it from unsubstituted thiourea (TU) and other alkyl-substituted analogs including 1,3-diethylthiourea, dimethylthiourea (DMTU), and tetramethylthiourea (TMTU) [2]. The compound exhibits a calculated Log P of 0.340, indicating moderate lipophilicity that influences its partitioning behavior across multiple application domains [3].

Why Generic Thiourea Substitution Fails: Critical Differentiation Parameters for 1,1-Diethylthiourea in Technical Applications


Thiourea and its N-alkyl derivatives exhibit fundamentally divergent behavior across multiple performance-critical dimensions, rendering generic substitution scientifically invalid. Isomeric N-alkylthioureas with identical molecular formulas but different substitution patterns display appreciable divergence in thermodynamic properties, with the molar heat capacities of isomeric 1,3-diethylthiourea (DETU) and 1,1,3,3-tetramethylthiourea (TMTU) showing marked differences despite identical carbon counts [1]. At the mechanistic level, unsubstituted thiourea accelerates corrosion reactions and increases hydrogen pickup at higher concentrations, whereas alkylated derivatives demonstrate concentration-dependent cathodic and anodic inhibition shifts [2]. Furthermore, 1,1-diethylthiourea generates radical cations with decay half-lives ranging from 45 to 100 µs under strong acid conditions, a kinetic stability profile distinct from both thiourea and thiosemicarbazide analogs [3]. These fundamental divergences in thermal, electrochemical, and radical kinetic behavior mandate compound-specific validation rather than class-level substitution assumptions.

1,1-Diethylthiourea Quantitative Performance Differentiation Evidence for Scientific Selection


Copper Micro-Electrodeposition Leveling Ability: 1,1-Diethylthiourea vs. Thiourea and No-Additive Baseline

In copper micro-electroplating for semiconductor gap-filling applications, 1,1-diethylthiourea (N',N'-diethylthiourea) demonstrated approximately 50% higher leveling ability compared to the no-additive baseline, enabling void-free and seam-free filling of 10 μm wide micro-trenches with a 4:1 aspect ratio [1]. Direct comparison with unsubstituted thiourea under identical experimental conditions revealed that 1,1-diethylthiourea uniquely generated activation polarization, lowered metal ion discharge rate, restrained overgrowth at micro-trench edges, accelerated crystal nucleus molding speed, and decreased crystal growth speed to produce flat plating [1].

Electroplating Copper deposition Leveling agent

Radical Cation Kinetic Stability: 1,1-Diethylthiourea vs. Thiosemicarbazide in Strong Acid Media

Pulse radiolysis studies in aqueous sulfuric acid media revealed that 1,1-diethylthiourea [(C₂H₅―NH)₂C=S] generates radical cations with decay half-lives ranging from 45 to 100 μs at high acid strength (pH/H₀ = -4.1) [1]. In direct comparison, thiosemicarbazide exhibited a dramatically wider half-life range of 0.7 to 100 μs across acid strengths from pH/H₀ = 0.7 to -4.1, whereas both thiourea and diethylthiourea maintained relatively stable and extended half-lives [1]. This narrower, more predictable kinetic profile of diethylthiourea enables comfortable spectral and kinetic characterization of transient radical cations.

Pulse radiolysis Radical scavenging Kinetic stability

Molar Heat Capacity and Thermal Property Differentiation Among Isomeric N-Alkylthioureas

Differential scanning calorimetry (DSC) analysis from 310 K to near melting points established that the molar heat capacities (Cp,m) of N-alkylthioureas at 298.15 K increase linearly with the number of carbon atoms in alkyl substituents, contributing (25.5 ± 1.5) J K⁻¹ mol⁻¹ per -CH₂- group [1]. Critically, while the isomeric pair 1-ethyl-2-thiourea (METU) and 1,3-dimethylthiourea (DMTU) showed nearly identical Cp,m values, the isomeric pair 1,3-diethylthiourea (DETU) and 1,1,3,3-tetramethylthiourea (TMTU) displayed an appreciable divergence [1].

Thermodynamics DSC Isomer comparison

Corrosion Inhibition Concentration-Dependent Behavior: Alkylthioureas vs. Unsubstituted Thiourea

Studies on steel corrosion inhibition by thiourea derivatives established that inhibitor efficiency increases with molecular weight and concentration, with alkyl substitution fundamentally altering the inhibition mechanism [1]. Unsubstituted thiourea accelerates corrosion reactions and increases H₂ pickup at higher concentrations, a detrimental effect not observed with alkylated derivatives [1]. Potential studies further demonstrated that cathodic reactions were inhibited at lower concentrations while anodic reactions were inhibited at higher concentrations, a tunable behavior dependent on the alkyl substitution pattern [1].

Corrosion inhibition Acidic media Steel protection

1,1-Diethylthiourea High-Value Application Scenarios Supported by Quantitative Differentiation Evidence


Semiconductor Copper Damascene Electroplating with High-Aspect-Ratio Trenches

For advanced semiconductor fabrication processes requiring void-free copper filling of micro-trenches with aspect ratios up to 4:1, 1,1-diethylthiourea delivers ~50% improved leveling ability over additive-free electrolytes and a distinct activation polarization profile not achievable with unsubstituted thiourea . The compound restrains overgrowth at trench edges while accelerating crystal nucleation, enabling seam-free filling in 10 μm features critical for high-density interconnect reliability .

Pulse Radiolysis and Transient Radical Cation Spectroscopy

In pulse radiolysis studies requiring reproducible generation and characterization of transient radical cations in strongly acidic aqueous media (pH/H₀ = -4.1), 1,1-diethylthiourea provides a stable 45-100 μs decay half-life with minimal acid-strength-dependent variability, unlike thiosemicarbazide which exhibits a 140-fold half-life range (0.7-100 μs) over the same acid strength window . This kinetic predictability makes it a preferred substrate for systematic radical reaction mechanism investigations.

Acidic Steel Corrosion Inhibition Requiring High-Concentration Dosing

For industrial acid cleaning and pickling operations where high inhibitor concentrations are required to achieve target protection levels, 1,1-diethylthiourea and related alkylated thiourea derivatives eliminate the high-concentration H₂ pickup acceleration and corrosion reaction enhancement observed with unsubstituted thiourea . The alkyl substitution also increases molecular weight, which correlates positively with inhibitor efficiency in acidic steel protection applications .

Copper Ion Masking in Chemical Cleaning of Mixed-Metal Systems

In boiler and heat exchanger chemical cleaning scenarios where copper alloys are present alongside carbon steel, 1,1-diethylthiourea functions as a selective copper ion masking agent, significantly improving acid solution copper removal efficiency while simultaneously providing corrosion protection to ferrous metal components . This dual functionality eliminates the need for separate copper-complexing additives in integrated cleaning formulations.

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